molecular formula C10H25N3O B3048988 1,3-Propanediamine, N1-[2-[2-(dimethylamino)ethoxy]ethyl]-N1-methyl- CAS No. 189253-72-3

1,3-Propanediamine, N1-[2-[2-(dimethylamino)ethoxy]ethyl]-N1-methyl-

Cat. No. B3048988
CAS RN: 189253-72-3
M. Wt: 203.33 g/mol
InChI Key: DNRUQHYIUPKPOQ-UHFFFAOYSA-N
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Description

1,3-Propanediamine, N1-[2-[2-(dimethylamino)ethoxy]ethyl]-N1-methyl-, also known as DMED, is a synthetic organic compound that has gained significant attention in scientific research due to its unique properties. DMED is a tertiary amine with a molecular formula of C9H22N2O, and it is commonly used as a building block in the synthesis of various organic compounds.

Mechanism Of Action

1,3-Propanediamine, N1-[2-[2-(dimethylamino)ethoxy]ethyl]-N1-methyl- acts as a bidentate ligand in metal-catalyzed reactions, coordinating to the metal center through both the amine and ether groups. This coordination stabilizes the metal center and facilitates the reaction between the metal and the substrate. In addition, 1,3-Propanediamine, N1-[2-[2-(dimethylamino)ethoxy]ethyl]-N1-methyl- can act as a base, donating its lone pair of electrons to the metal center to facilitate the reaction.
Biochemical and Physiological Effects:
1,3-Propanediamine, N1-[2-[2-(dimethylamino)ethoxy]ethyl]-N1-methyl- has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be a mild irritant to the skin and eyes. 1,3-Propanediamine, N1-[2-[2-(dimethylamino)ethoxy]ethyl]-N1-methyl- is also a flammable liquid and should be handled with care.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 1,3-Propanediamine, N1-[2-[2-(dimethylamino)ethoxy]ethyl]-N1-methyl- as a ligand in metal-catalyzed reactions is its high reactivity and selectivity. 1,3-Propanediamine, N1-[2-[2-(dimethylamino)ethoxy]ethyl]-N1-methyl- has been shown to be an effective ligand in various metal-catalyzed reactions, even at low catalyst loadings. However, one of the main limitations of using 1,3-Propanediamine, N1-[2-[2-(dimethylamino)ethoxy]ethyl]-N1-methyl- is its high cost. 1,3-Propanediamine, N1-[2-[2-(dimethylamino)ethoxy]ethyl]-N1-methyl- is a relatively expensive compound, and its high cost may limit its use in large-scale industrial applications.

Future Directions

There are several future directions for the study of 1,3-Propanediamine, N1-[2-[2-(dimethylamino)ethoxy]ethyl]-N1-methyl-. One potential direction is the development of new and more efficient synthesis methods for 1,3-Propanediamine, N1-[2-[2-(dimethylamino)ethoxy]ethyl]-N1-methyl-. Another potential direction is the investigation of 1,3-Propanediamine, N1-[2-[2-(dimethylamino)ethoxy]ethyl]-N1-methyl-'s potential applications in other scientific research fields, such as materials science and catalysis. Finally, the study of 1,3-Propanediamine, N1-[2-[2-(dimethylamino)ethoxy]ethyl]-N1-methyl-'s biochemical and physiological effects could provide valuable insights into its potential toxicity and safety concerns.

Scientific Research Applications

1,3-Propanediamine, N1-[2-[2-(dimethylamino)ethoxy]ethyl]-N1-methyl- has been extensively studied for its potential applications in various scientific research fields. One of the most significant applications of 1,3-Propanediamine, N1-[2-[2-(dimethylamino)ethoxy]ethyl]-N1-methyl- is its use as a ligand in metal-catalyzed reactions. 1,3-Propanediamine, N1-[2-[2-(dimethylamino)ethoxy]ethyl]-N1-methyl- has been shown to be an effective ligand in various metal-catalyzed reactions, including palladium-catalyzed cross-coupling reactions, copper-catalyzed azide-alkyne cycloaddition reactions, and iron-catalyzed C-H activation reactions. 1,3-Propanediamine, N1-[2-[2-(dimethylamino)ethoxy]ethyl]-N1-methyl- has also been used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

properties

IUPAC Name

N'-[2-[2-(dimethylamino)ethoxy]ethyl]-N'-methylpropane-1,3-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H25N3O/c1-12(2)7-9-14-10-8-13(3)6-4-5-11/h4-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNRUQHYIUPKPOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOCCN(C)CCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H25N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001019355
Record name N,N,N′-Trimethyl-N′-(3-aminopropyl) bis(aminoethyl) ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001019355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-{2-[(3-Aminopropyl)(methyl)amino]ethoxy}ethyl)dimethylamine

CAS RN

189253-72-3
Record name N1-[2-[2-(Dimethylamino)ethoxy]ethyl]-N1-methyl-1,3-propanediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=189253-72-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N,N′-Trimethyl-N′-(3-aminopropyl) bis(aminoethyl) ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001019355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-(dimethylamino)ethoxy)ethyl)-N-methyl-1,3-propanediamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.104.949
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-[2[2-(dimethylamino) ethoxy]ethyl]-n-methyl-1,3-propanediamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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